3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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Overview
Description
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a 1,2,4-oxadiazole ring bearing a fluorophenyl group
Mechanism of Action
Target of Action
Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, are known to exhibit a broad range of chemical and biological properties . They have been widely studied due to their potential as therapeutic agents .
Mode of Action
It’s worth noting that oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Biochemical Pathways
It’s known that oxadiazole derivatives can influence a variety of biological pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the known biological activities of oxadiazole derivatives , it can be inferred that this compound may have potential therapeutic effects. The exact molecular and cellular effects would depend on the specific targets and mode of action of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine would depend on its structure and the functional groups present. It could potentially interact with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .
Cellular Effects
The effects of this compound on cellular processes would depend on its biochemical properties and interactions. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would be determined by its interactions with cellular biomolecules. It could potentially bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with dosage. This could include threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways within the cell. This could include interactions with specific enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its biochemical properties. It could potentially interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound would be determined by its biochemical properties and interactions within the cell. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives and hydrazinyl-substituted pyridines. Examples include:
- 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
- 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine .
Uniqueness
What sets 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine apart is the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can improve the compound’s ability to interact with biological targets and increase its metabolic stability .
Properties
IUPAC Name |
[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRAIOWFMMADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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